
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives This compound is characterized by its unique structure, which includes a hydroxynonyl group attached to a dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-hydroxynonyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. Purification of the product is achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxin ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 6-(2-oxononyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one.
Reduction: Formation of 6-(2-hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxane-4,6-diol.
Substitution: Formation of 6-(2-halogenononyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one.
Applications De Recherche Scientifique
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxin ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3,4-Dihydroxy-2-Hydroxymethyl-5-(2-Hydroxy-Nonyl)-Tetrahydro-Furan-2-Yloxy]-6-Hydroxymethyl-Tetra Hydro-Pyran-3,4,5-Triol: This compound shares a similar hydroxynonyl group but differs in its ring structure, which is a tetrahydrofuran derivative.
Erythro-9-[3-(2-Hydroxynonyl)]adenine: This compound also contains a hydroxynonyl group and is known for its inhibitory effects on dynein ATPase activity.
Uniqueness
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its dioxin ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
412277-03-3 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
6-(2-hydroxynonyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C15H26O4/c1-4-5-6-7-8-9-12(16)10-13-11-14(17)19-15(2,3)18-13/h11-12,16H,4-10H2,1-3H3 |
Clé InChI |
MGJZUJHXVKFUIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC1=CC(=O)OC(O1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
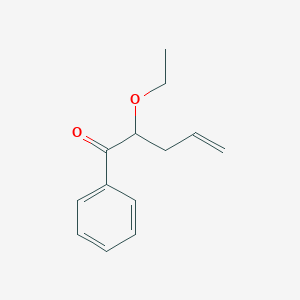
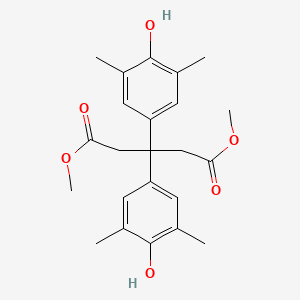
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
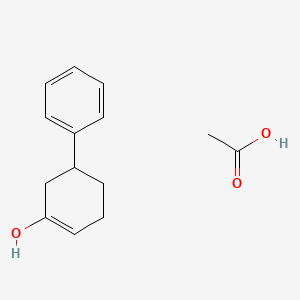
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)


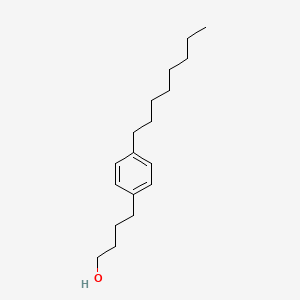
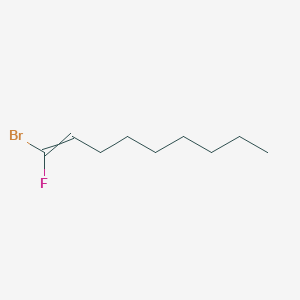
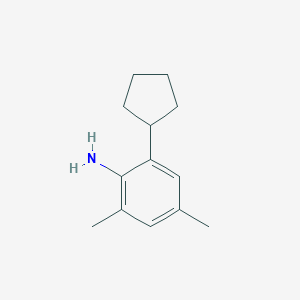
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
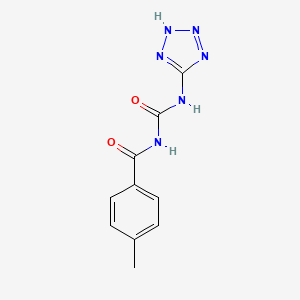
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
